molecular formula C13H17NO3 B8704111 (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester

Cat. No.: B8704111
M. Wt: 235.28 g/mol
InChI Key: JYJKFDHLEYMLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom of the pyrrolidine ring, a hydroxyl group at the 4-position, and a carboxylic acid methyl ester group at the 2-position. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester can be achieved through various synthetic routes. One common method involves the reaction of 1-benzylpyrrolidine-2,4-dione with methanol in the presence of a base such as sodium methoxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired ester compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4-hydroxy-piperidine-2-carboxylic acid methyl ester
  • 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid ethyl ester
  • 1-Benzyl-4-hydroxy-pyrrolidine-2-carboxylic acid

Uniqueness

(2R,4S)-1-Benzyl-4-Hydroxy-pyrrolidine-2-carboxylic acid methyl ester is unique due to its specific structural features, including the combination of a benzyl group, hydroxyl group, and carboxylic acid methyl ester group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various scientific research and industrial applications.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

methyl 1-benzyl-4-hydroxypyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO3/c1-17-13(16)12-7-11(15)9-14(12)8-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3

InChI Key

JYJKFDHLEYMLDX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(CN1CC2=CC=CC=C2)O

Origin of Product

United States

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